molecular formula C11H16N2O B1284814 1-(2-Aminophenyl)piperidin-4-ol CAS No. 252758-96-6

1-(2-Aminophenyl)piperidin-4-ol

Cat. No.: B1284814
CAS No.: 252758-96-6
M. Wt: 192.26 g/mol
InChI Key: KHXSBUSJNPXVGY-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes

1-(2-Aminophenyl)piperidin-4-ol has been used in the development of a reversible fluorescent probe. This probe, integrating the this compound group into a fluorophore, displayed sensitive and selective fluorescent responses and was applied to monitor redox cycles in living cells, demonstrating its potential in biological and medical imaging (Wang, Ni, & Shao, 2016).

Synthesis of Novel Compounds

The compound plays a role in the synthesis of novel molecular structures. For instance, reactions involving this compound have led to the formation of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, both in diastereopure form. These compounds have potential applications in medicinal chemistry (Csütörtöki et al., 2012).

Antihypertensive Activity

Research on 4-(2-aminophenyl)-4-hydroxypiperidine derivatives, related to this compound, has shown applications in the synthesis of compounds with antihypertensive activity. This highlights its potential use in the development of new cardiovascular drugs (Takai et al., 1985).

Development of Selective Estrogen Receptor Modulators (SERMs)

A systematic attempt to develop SERMs utilized derivatives of this compound. The compound was incorporated into a series of chiral piperidin-4-ols, leading to the evaluation of their bioactivity against breast cancer cells, demonstrating its relevance in cancer research (Yadav et al., 2011).

Aromatase Inhibition for Estrogen-Dependent Diseases

Synthesis of derivatives of this compound has been explored for their role in inhibiting aromatase, an enzyme crucial for the conversion of androgens to estrogens. This property is particularly significant for the treatment of estrogen-dependent diseases like breast cancer (Hartmann et al., 1992).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Aminophenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its potential as a CCR5 antagonist, which is a chemokine receptor involved in the entry of HIV-1 into host cells . The compound’s interaction with CCR5 involves a strong salt-bridge interaction between the basic nitrogen atom of the piperidine ring and the receptor, as well as interactions with lipophilic groups on the receptor . These interactions inhibit the binding of HIV-1 to the receptor, thereby preventing viral entry into the host cell.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CCR5 antagonist impacts the signaling pathways mediated by this receptor, which are crucial for HIV-1 entry and infection . By blocking CCR5, this compound can prevent the downstream signaling events that lead to viral replication and spread. Additionally, this compound may influence gene expression related to immune response and inflammation, further contributing to its antiviral effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a CCR5 antagonist, it binds to the receptor through a salt-bridge interaction with the basic nitrogen atom of the piperidine ring . This binding prevents the receptor from interacting with the HIV-1 envelope glycoprotein, thereby inhibiting viral entry. Additionally, the compound’s interactions with other lipophilic groups on the receptor enhance its binding affinity and specificity . These molecular interactions result in the inhibition of CCR5-mediated signaling pathways and subsequent changes in gene expression related to viral replication and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of CCR5-mediated signaling pathways, leading to prolonged antiviral effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5-mediated signaling without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a minimum effective dose is required to achieve significant antiviral activity, while doses above this threshold may lead to toxicity . Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as hydroxylation and conjugation, which enhance its solubility and excretion . These metabolic pathways influence the compound’s pharmacokinetics and bioavailability, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in certain tissues . Transporters such as P-glycoprotein may play a role in its distribution, influencing its localization and accumulation within target cells . These factors are crucial for understanding the compound’s pharmacodynamics and optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with CCR5 receptors on the cell surface is critical for its antiviral activity . Additionally, the compound’s localization within intracellular compartments may influence its interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name

1-(2-aminophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4,9,14H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXSBUSJNPXVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588498
Record name 1-(2-Aminophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252758-96-6
Record name 1-(2-Aminophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminophenyl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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